molecular formula C8H7BrO3S B1600684 Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate CAS No. 4192-32-9

Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate

Cat. No.: B1600684
CAS No.: 4192-32-9
M. Wt: 263.11 g/mol
InChI Key: KKPYVZJBLYIYRX-UHFFFAOYSA-N
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Description

Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate is a brominated thiophene derivative characterized by a methyl ester group at the 2-position and a 2-bromoacetyl substituent at the 5-position of the thiophene ring. This compound combines electron-withdrawing groups (bromoacetyl and ester) with the aromatic thiophene core, rendering it highly reactive in substitution and coupling reactions. Its structural features make it valuable in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and functional materials.

Properties

IUPAC Name

methyl 5-(2-bromoacetyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c1-12-8(11)7-3-2-6(13-7)5(10)4-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPYVZJBLYIYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547767
Record name Methyl 5-(bromoacetyl)thiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4192-32-9
Record name Methyl 5-(bromoacetyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(2-bromoacetyl)thiophene-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl thiophene-2-carboxylate followed by acetylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and an acetylating agent like acetyl chloride or acetic anhydride. The reaction is usually carried out under inert conditions to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

Major Products

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of thiophene derivatives, including methyl 5-(2-bromoacetyl)thiophene-2-carboxylate. Research indicates that compounds with similar structures exhibit significant inhibition against various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.

A comparative analysis of antibacterial efficacy showed that modifications in the thiophene structure can enhance antimicrobial potency. For instance, derivatives with hydroxyl or amino groups at specific positions on the thiophene ring demonstrated higher activity indices compared to standard antibiotics like ampicillin .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds derived from thiophene have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases . The antioxidant activity can be quantitatively assessed using methods such as the ABTS assay, where certain derivatives exhibited significant inhibition rates comparable to ascorbic acid .

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential as lead compounds in drug discovery, particularly for conditions requiring antibacterial and anticancer therapies .

Anticancer Research

Thiophene derivatives have been identified as promising candidates in anticancer research due to their ability to inhibit specific cellular pathways involved in tumor growth. For example, some derivatives have been studied for their effects on ribosome-inactivating proteins, which are implicated in cancer progression .

Applications in Materials Science

In addition to biological applications, this compound is utilized in materials science as a monomer or comonomer for synthesizing polymers with enhanced properties such as flame retardancy and mechanical strength . The incorporation of thiophene into polymer matrices can improve thermal stability and electrical conductivity.

Case Studies and Research Findings

Study Findings
Study on Antibacterial ActivityThis compound showed significant inhibition against E. coli and S. aureus, with activity indices exceeding those of conventional antibiotics .
Antioxidant Activity AssessmentDerivatives demonstrated up to 62% inhibition of free radicals using the ABTS method, indicating strong antioxidant properties .
Polymer Synthesis ApplicationUsed as a comonomer to enhance flame retardancy in polymer formulations, leading to improved mechanical properties .

Mechanism of Action

The mechanism of action of methyl 5-(2-bromoacetyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, including enzymes, receptors, and ion channels. The bromine atom and carbonyl group can participate in covalent bonding or non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The reactivity, stability, and applications of Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate can be contextualized by comparing it to analogous thiophene derivatives. Below is a detailed comparison based on substituent effects, synthesis, and biological activity.

Substituent-Driven Reactivity

Methyl 5-Bromothiophene-2-carboxylate (CAS: 62224-19-5)
  • Structure : Bromine at position 5; methyl ester at position 2.
  • Key Differences : Lacks the acetyl group, reducing electrophilicity at position 4.
  • Reactivity : Bromine acts as a moderate leaving group, enabling Suzuki-Miyaura couplings. However, the absence of the electron-withdrawing acetyl group limits its utility in nucleophilic substitutions compared to the target compound .
Methyl 4-Bromo-5-formylthiophene-2-carboxylate
  • Structure : Bromine at position 4; formyl group at position 5; methyl ester at position 2.
  • Key Differences : Formyl group (aldehyde) enhances reactivity toward nucleophilic addition (e.g., Grignard reactions), whereas the target compound’s bromoacetyl group favors nucleophilic substitution (e.g., SN2 reactions).
  • Applications : Preferred in aldehyde-mediated condensations but less effective in alkylation reactions .
Ethyl 5-(4-Methylphenyl)thiophene-2-carboxylate
  • Structure : Bulky 4-methylphenyl group at position 5; ethyl ester at position 2.
  • Key Differences : The aromatic substituent sterically hinders electrophilic attacks, reducing reactivity compared to the electron-deficient bromoacetyl group in the target compound.
Ethyl 5-(3-Chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate
  • Structure : Chlorobenzothiophene amido group at position 5; methyl substituent at position 3.
  • Key Differences: The amido group enhances hydrogen-bonding interactions, improving target specificity in drug design.
Methyl 5-Amino-3-chloro-4-methylthiophene-2-carboxylate
  • Structure: Amino and chloro groups at positions 5 and 3, respectively; methyl ester at position 2.

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Reactivity

Compound Name Key Substituents Reactivity Profile Primary Applications
This compound Bromoacetyl, methyl ester High electrophilicity; SN2 reactions Alkylating agents, drug intermediates
Methyl 5-bromothiophene-2-carboxylate Bromine, methyl ester Moderate reactivity; coupling reactions Material science, agrochemicals
Methyl 4-bromo-5-formylthiophene-2-carboxylate Bromine, formyl, methyl ester Aldehyde-mediated condensations Organic synthesis, dyes

Biological Activity

Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate is an organic compound with the molecular formula C8H7BrO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory , antimicrobial , and anticancer activities .

The biological activity of this compound is largely influenced by its structural components, particularly the bromoacetyl and ester functional groups. These groups can participate in various interactions with biological targets, such as enzymes and receptors, leading to its pharmacological effects. The bromine atom may facilitate nucleophilic substitutions, while the carbonyl group can engage in covalent bonding or non-covalent interactions .

Therapeutic Applications

  • Anticancer Activity
    • Research indicates that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values below 300 nM against multiple cancer types, including gastric and liver cancer cells .
    • A study demonstrated that derivatives of similar thiophene compounds exhibited remarkable activity against cancer cell lines such as NUGC (IC50: 48 nM), DLDI (IC50: 60 nM), and HEPG2 (IC50: 174 nM) .
  • Antimicrobial Activity
    • This compound has been explored for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .
  • Anti-inflammatory Properties
    • The compound's derivatives are being investigated for anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example:

  • The presence of electron-withdrawing groups enhances the reactivity and biological potency of thiophene derivatives.
  • Variations in substituents on the thiophene ring can lead to diverse pharmacological profiles, impacting their efficacy against different targets .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Methyl thiophene-2-carboxylateLacks bromoacetyl groupLower reactivity in substitution reactions
Methyl 5-acetylthiophene-2-carboxylateContains acetyl group insteadModerate anticancer activity
Thiophene-2-carboxylic acid derivativesVarious substitutions possibleDiverse chemical properties

The unique combination of both bromoacetyl and ester functional groups in this compound allows for a wide range of chemical modifications, making it a valuable compound in organic synthesis and medicinal chemistry .

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several thiophene derivatives and evaluated their cytotoxicity against human cancer cell lines. This compound showed promising results with an IC50 value lower than that of many existing anticancer agents. The study highlighted the importance of the bromoacetyl group in enhancing cytotoxicity compared to other thiophene derivatives .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiophene derivatives, including this compound. The compound exhibited significant activity against resistant strains of E. coli, indicating its potential as a lead compound for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate
Reactant of Route 2
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Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate

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